molecular formula C15H18N2O4S B243083 Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B243083
M. Wt: 322.4 g/mol
InChI Key: AZMFBZLWBXBTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as METP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. In addition, Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic properties. However, there are also limitations to using Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

Despite the promising results obtained with Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, there is still much to be explored in terms of its potential therapeutic applications. Future studies could focus on elucidating the exact mechanism of action of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and identifying its molecular targets. In addition, further studies could investigate the efficacy of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in combination with other drugs or therapies. Finally, the development of more efficient methods for the synthesis of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could facilitate its use in future research.

Synthesis Methods

Several methods have been reported for the synthesis of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. One of the most common methods involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-amino-4-methyl-5-oxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid in the presence of thionyl chloride and methanol. The resulting intermediate is then treated with methyl iodide to obtain the final product, Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Scientific Research Applications

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In addition, Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-4-21-11-7-9(5-6-10(11)18)13-12(14(19)20-3)8(2)16-15(22)17-13/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22)

InChI Key

AZMFBZLWBXBTFP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)O

Origin of Product

United States

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